molecular formula C8H13N3 B13809693 Pyrazolo[4,3-b]azepine,1,4,5,6,7,8-hexahydro-1-methyl-

Pyrazolo[4,3-b]azepine,1,4,5,6,7,8-hexahydro-1-methyl-

Cat. No.: B13809693
M. Wt: 151.21 g/mol
InChI Key: QMPOEADZVYPJAQ-UHFFFAOYSA-N
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Description

Pyrazolo[4,3-b]azepine,1,4,5,6,7,8-hexahydro-1-methyl- is a heterocyclic compound that belongs to the family of azepines. This compound is characterized by a seven-membered ring containing nitrogen atoms, which imparts unique chemical and biological properties. It has garnered significant interest in the fields of medicinal chemistry and organic synthesis due to its potential therapeutic applications and versatile reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pyrazolo[4,3-b]azepine,1,4,5,6,7,8-hexahydro-1-methyl- typically involves the reaction of 5-aminopyrazoles with pyruvic acid using l-proline as a catalyst. This reaction can be carried out using two methodologies: microwave-assisted method and conventional heated method . The microwave-assisted method offers the advantage of shorter reaction times and higher yields, while the conventional method provides a more straightforward approach with mild reaction conditions.

Industrial Production Methods

Industrial production of pyrazolo[4,3-b]azepine,1,4,5,6,7,8-hexahydro-1-methyl- often involves large-scale synthesis using optimized reaction conditions to ensure high purity and yield. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Pyrazolo[4,3-b]azepine,1,4,5,6,7,8-hexahydro-1-methyl- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and substituted pyrazolo[4,3-b]azepine derivatives with various functional groups.

Scientific Research Applications

Pyrazolo[4,3-b]azepine,1,4,5,6,7,8-hexahydro-1-methyl- has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of pyrazolo[4,3-b]azepine,1,4,5,6,7,8-hexahydro-1-methyl- involves its interaction with specific molecular targets and pathways. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to alterations in cellular processes and pathways, ultimately resulting in the desired therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Pyrazolo[4,3-b]azepine,1,4,5,6,7,8-hexahydro-1-methyl- is unique due to its specific ring structure and the presence of a methyl group, which can influence its reactivity and biological activity. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research and industrial applications.

Properties

Molecular Formula

C8H13N3

Molecular Weight

151.21 g/mol

IUPAC Name

1-methyl-5,6,7,8-tetrahydro-4H-pyrazolo[4,3-b]azepine

InChI

InChI=1S/C8H13N3/c1-11-8-4-2-3-5-9-7(8)6-10-11/h6,9H,2-5H2,1H3

InChI Key

QMPOEADZVYPJAQ-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=N1)NCCCC2

Origin of Product

United States

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